molecular formula C20H19N7O B2508390 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2380078-50-0

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2508390
CAS No.: 2380078-50-0
M. Wt: 373.42
InChI Key: SVBYWNTVRJMNMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the following steps:

    Formation of the azetidine ring: This step involves the cyclization of suitable precursors under controlled conditions.

    Introduction of the cyanopyrazine moiety: This is achieved through nucleophilic substitution reactions.

    Coupling with the pyrazole ring: This step involves the use of coupling reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide

Uniqueness

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-25(15-12-27(13-15)19-17(11-21)22-8-9-23-19)20(28)18-10-16(24-26(18)2)14-6-4-3-5-7-14/h3-10,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYWNTVRJMNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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